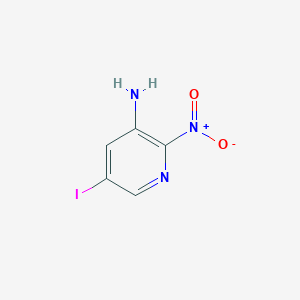

3-Pyridinamine, 5-iodo-2-nitro-

Description

Contextualization within Halogenated and Nitrated Pyridine (B92270) Chemistry

Halogenated and nitrated pyridines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The pyridine ring, being electron-deficient, undergoes electrophilic substitution reactions under harsher conditions than benzene (B151609). nih.govyoutube.com The presence of both a halogen (iodine) and a nitro group on the pyridine ring significantly influences its reactivity.

The nitro group is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution. Conversely, the amino group is an activating group. The iodine atom can be replaced through various coupling reactions, offering a versatile handle for molecular elaboration. nbinno.com The specific positioning of these substituents in 3-Pyridinamine, 5-iodo-2-nitro- dictates the regioselectivity of its subsequent reactions. For instance, the related compound 2-Amino-3-iodo-5-nitropyridine is noted for its utility as a building block in the synthesis of biologically active molecules, with its iodine and nitro groups enhancing its reactivity for further functionalization. chemimpex.com

The synthesis of such polysubstituted pyridines can be challenging. General strategies for the halogenation and nitration of pyridines often require specific reagents and conditions to control the position of substitution. youtube.comchemrxiv.org For example, the nitration of 3-aminopyridine (B143674) derivatives can lead to different isomers, and the synthesis of N,N'-di-(2-nitro-3-pyridyl)-urea has been explored as an intermediate to produce 2-nitro-3-aminopyridine. google.com Similarly, the synthesis of halogenated pyridines like 2-amino-5-bromo-3-iodopyridine (B1270907) involves multi-step procedures starting from 2-aminopyridine (B139424). ijssst.info

Significance of Pyridinamine Scaffolds in Organic Synthesis

Pyridinamine scaffolds are of paramount importance in the field of organic and medicinal chemistry. researchgate.netnih.govglobalresearchonline.net These structures are present in numerous biologically active compounds and serve as key intermediates in the synthesis of a wide array of functional molecules. guidechem.com The amino group on the pyridine ring can act as a nucleophile or be transformed into other functional groups, providing a versatile point for chemical modification.

Derivatives of pyridinamine have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.netnih.govscribd.com For example, 2-Amino-5-iodopyridine (B21400) is a crucial intermediate in the development of antiviral and anticancer agents. nbinno.com The ability of the pyridinamine core to be readily functionalized allows for the fine-tuning of the steric and electronic properties of the final molecule, which is a critical aspect of drug design. The presence of a halogen, such as iodine, on the pyridinamine scaffold further enhances its utility by enabling cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nbinno.comresearchgate.net

Overview of Research Trajectories for 3-Pyridinamine, 5-iodo-2-nitro-

While specific research focused exclusively on 3-Pyridinamine, 5-iodo-2-nitro- is limited in publicly accessible literature, the research trajectories for closely related compounds provide a clear indication of its potential applications. Compounds with similar substitution patterns, such as 2-Amino-3-iodo-5-nitropyridine and 3-Amino-5-bromo-2-nitropyridine, are primarily utilized as intermediates in the synthesis of more complex molecules with potential biological activity. chemimpex.comsigmaaldrich.com

For instance, 2-Amino-3-iodo-5-nitropyridine is highlighted as a key intermediate for pharmaceutical development, particularly in creating nitro-containing heterocycles with potent biological activity. chemimpex.com Another related compound, 5-iodo-3-nitro-2-aminopyridine, is used in the synthesis of 5-iodo-3-nitro-2-(2,2-difluorobutyramido)pyridine. prepchem.com This suggests that the primary research application of 3-Pyridinamine, 5-iodo-2-nitro- would be as a building block in synthetic chemistry. Its reactive sites—the amino group, the iodine atom, and the nitro group—offer multiple opportunities for derivatization to generate libraries of compounds for screening in drug discovery and agrochemical research. The general importance of 5-nitro-2-aminopyridine as a starting material for synthesizing 5-fluoro-2-aminopyridine, which has broad applications, further underscores the potential utility of its iodinated analogue. google.com

Below is a table summarizing the properties of related compounds, which helps to contextualize the potential characteristics of 3-Pyridinamine, 5-iodo-2-nitro-.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Amino-5-iodopyridine | 20511-12-0 | C5H5IN2 | 220.01 | Intermediate for antiviral and anticancer agents. nbinno.comgoogle.com |

| 2-Amino-5-bromo-3-iodopyridine | 126560-03-4 | C5H4BrIN2 | 298.91 | Important pharmaceutical intermediate. ijssst.info |

| 2-Amino-3-iodo-5-nitropyridine | 25391-56-4 | C5H4IN3O2 | 265.01 | Building block for biologically active molecules. chemimpex.com |

| 3-Amino-5-bromo-2-nitropyridine | 433226-05-2 | C5H4BrN3O2 | 246.01 | Chemical intermediate. sigmaaldrich.com |

| 2-Bromo-5-iodo-3-nitropyridine | 426463-20-9 | C5H2BrIN2O2 | 328.89 | Chemical intermediate. sigmaaldrich.com |

| 5-Nitro-2-aminopyridine | 14357-80-7 | C5H5N3O2 | 139.11 | Starting material for synthesis of other functionalized pyridines. google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4IN3O2 |

|---|---|

Molecular Weight |

265.01 g/mol |

IUPAC Name |

5-iodo-2-nitropyridin-3-amine |

InChI |

InChI=1S/C5H4IN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2 |

InChI Key |

MAKDBXIMIFQFLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1N)[N+](=O)[O-])I |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Pyridinamine, 5 Iodo 2 Nitro

Direct Functionalization Approaches for 3-Pyridinamine, 5-iodo-2-nitro-

Direct functionalization aims to introduce the required substituents onto a pyridine (B92270) ring that already possesses one or more of the desired groups.

Nitration of 2-Amino-5-iodopyridine (B21400) in the Synthesis of 3-Pyridinamine, 5-iodo-2-nitro-

A plausible direct route to 3-Pyridinamine, 5-iodo-2-nitro- is the nitration of 2-Amino-5-iodopyridine. While specific literature on the nitration of this exact precursor is sparse, extensive research on analogous compounds, such as 2-amino-5-bromopyridine (B118841) and 2-amino-5-chloropyridine (B124133), provides a strong basis for this synthetic strategy. googleapis.comorgsyn.org

The nitration of 2-amino-5-halopyridines is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. orgsyn.org The amino group at the 2-position directs electrophilic substitution to the 3- and 5-positions. With the 5-position already occupied by an iodine atom, the nitration is expected to occur selectively at the 3-position.

A detailed study on the nitration of 2-amino-5-bromopyridine to produce 2-amino-5-bromo-3-nitropyridine (B172296) involves adding the substrate to a mixture of sulfuric acid and nitric acid at low temperatures (0-5°C), followed by a gradual increase in temperature. orgsyn.org This method has been shown to produce the desired 3-nitro product in good yields. A similar approach for 2-amino-5-chloropyridine has also been documented. googleapis.com

Table 1: Reaction Conditions for the Nitration of 2-Amino-5-halopyridines

| Starting Material | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromopyridine | H₂SO₄, HNO₃ | 0°C to 60°C | 78.2% | orgsyn.org |

| 2-Acylamino-5-halogenopyridine | H₂SO₄, HNO₃ | Not specified | Not specified | googleapis.com |

Iodination Strategies for Pyridine Precursors to 3-Pyridinamine, 5-iodo-2-nitro-

Another direct approach involves the iodination of a suitable nitropyridine precursor. Potential precursors for this strategy include 2-amino-5-nitropyridine (B18323) or 2-amino-3-nitropyridine (B1266227). The synthesis of these precursors from 2-aminopyridine (B139424) via nitration is well-established. semanticscholar.orgchemicalbook.comsapub.org

The challenge in this approach lies in the regioselective introduction of the iodine atom. Electrophilic iodination of pyridine rings can be achieved using various reagents, including molecular iodine with an oxidizing agent or N-iodosuccinimide (NIS). nih.gov For instance, the iodination of 2-amino-5-bromopyridine to 2-amino-5-bromo-3-iodopyridine (B1270907) has been successfully carried out using potassium iodate (B108269) and potassium iodide in sulfuric acid. ijssst.info This suggests that a similar method could be applied to 2-amino-5-nitropyridine.

| Starting Material | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | 100°C | 73.7% | ijssst.info |

| 2-Aminopyridine | I₂, H₂O₂ | Warm | Not specified | google.com |

Multi-step Synthetic Routes to 3-Pyridinamine, 5-iodo-2-nitro-

Multi-step syntheses offer greater control over the regiochemistry of the final product by introducing the functional groups in a specific sequence.

Derivations from 2-Aminopyridine for Halogenated and Nitrated Pyridinamines

2-Aminopyridine is a common and readily available starting material for the synthesis of various substituted pyridinamines. orgsyn.org A general and effective strategy involves the initial halogenation of 2-aminopyridine, followed by nitration. For example, 2-aminopyridine can be brominated at the 5-position to yield 2-amino-5-bromopyridine, which is then nitrated at the 3-position. orgsyn.org This multi-step approach is often preferred because direct nitration of 2-aminopyridine can lead to a mixture of isomers (2-amino-3-nitropyridine and 2-amino-5-nitropyridine), which can be difficult to separate. orgsyn.orgsapub.org

Sequential Introduction of Amino, Iodo, and Nitro Moieties on Pyridine Rings

A logical multi-step synthesis of 3-Pyridinamine, 5-iodo-2-nitro- starting from 2-aminopyridine would involve the following sequence:

Iodination of 2-Aminopyridine: The first step is the selective iodination of 2-aminopyridine at the 5-position. This can be achieved using molecular iodine in water with hydrogen peroxide as an oxidizing agent. google.comnbinno.com This method is advantageous as it avoids the use of organic solvents. google.com The resulting 2-amino-5-iodopyridine serves as a key intermediate. nbinno.com

Nitration of 2-Amino-5-iodopyridine: The intermediate from the first step, 2-amino-5-iodopyridine, is then subjected to nitration. As discussed in section 2.1.1, the reaction with a mixture of sulfuric and nitric acid is expected to introduce a nitro group at the 3-position, yielding the final product, 3-Pyridinamine, 5-iodo-2-nitro-. orgsyn.org

An alternative sequential route could involve the iodination of 2-amino-3-nitropyridine. The synthesis of 2-amino-3-nitropyridine from 2-aminopyridine is a known process. semanticscholar.org Subsequent iodination would then be required to introduce the iodine atom at the 5-position.

Precursor Considerations in the Synthesis of 3-Pyridinamine, 5-iodo-2-nitro-

The choice of precursors is critical for a successful synthesis. The table below outlines key precursors and their roles in the synthesis of 3-Pyridinamine, 5-iodo-2-nitro-.

Table 2: Key Precursors and Their Synthetic Roles

| Precursor | CAS Number | Role in Synthesis | Relevant Section |

|---|---|---|---|

| 2-Aminopyridine | 504-29-0 | Primary starting material for multi-step synthesis. | 2.2.1, 2.2.2 |

| 2-Amino-5-iodopyridine | 20511-12-0 | Direct precursor for nitration to the final product. | 2.1.1, 2.2.2 |

| 2-Amino-3-nitropyridine | 4214-75-9 | Potential precursor for iodination. | 2.1.2, 2.2.2 |

| 2-Amino-5-nitropyridine | 4214-76-0 | Potential precursor for iodination. | 2.1.2 |

| 2-Amino-5-bromopyridine | 1072-97-5 | Analogous precursor demonstrating the feasibility of the synthetic route. | 2.1.1, 2.2.1 |

Regioselectivity and Control in the Synthesis of 3-Pyridinamine, 5-iodo-2-nitro-

The synthesis of polysubstituted pyridines, such as 3-Pyridinamine, 5-iodo-2-nitro-, is a testament to the challenges and intricacies of controlling regioselectivity. The final arrangement of the amino, iodo, and nitro groups on the pyridine ring is a direct consequence of the directing effects of the substituents already present on the ring during electrophilic substitution reactions.

Influence of Existing Substituents on Reaction Outcomes

The directing effects of substituents on a pyridine ring are governed by a combination of electronic and steric factors. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene (B151609) and directs incoming electrophiles primarily to the 3- and 5-positions. quora.comquora.comyoutube.com However, the substituents on the ring play a more dominant role in determining the position of further substitution.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. In the context of a 3-aminopyridine (B143674) starting material, it would direct incoming electrophiles to the 2-, 4-, and 6-positions.

Nitro Group (-NO₂): Conversely, the nitro group is a strong deactivating group and a meta-director. Its electron-withdrawing nature via both inductive and resonance effects significantly reduces the electron density of the ring, particularly at the ortho and para positions relative to itself.

Halogens (e.g., -I): Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

A plausible synthetic route to 3-Pyridinamine, 5-iodo-2-nitro- involves a two-step process: iodination of 3-aminopyridine followed by nitration.

Iodination of 3-Aminopyridine: The amino group at the 3-position would direct the incoming iodine electrophile to the 2-, 4-, and 6-positions. To achieve the desired 5-iodo substitution, direct iodination might not be the most regioselective approach. However, literature on the synthesis of related compounds, such as 2-amino-5-bromopyridine from 2-aminopyridine, shows that halogenation can be directed to the 5-position. orgsyn.org Achieving selective iodination at the 5-position of 3-aminopyridine would likely require careful control of reaction conditions or the use of specific iodinating agents.

Nitration of 3-Amino-5-iodopyridine: With the iodo group at the 5-position, the subsequent nitration step is directed by both the amino group at C3 and the iodo group at C5. The amino group strongly directs the incoming nitro group to the ortho positions (C2 and C4) and the para position (C6). The iodine at C5, being an ortho, para-director, would also influence the substitution pattern. The synthesis of 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine demonstrates that nitration can occur ortho to the amino group even in the presence of a halogen at the 5-position. orgsyn.org Therefore, nitration of 3-amino-5-iodopyridine is expected to yield a mixture of isomers, with the 2-nitro product being a significant possibility due to the strong directing effect of the amino group.

Methodologies for Achieving Desired Regioisomers of Halogenated Nitropyridinamines

Achieving the specific regioisomer, 3-Pyridinamine, 5-iodo-2-nitro-, requires strategic planning and control over the reaction sequence and conditions. One established strategy for controlling regioselectivity in the synthesis of nitropyridinamines is to block a more reactive position to guide the incoming substituent. For instance, the synthesis of 2-amino-3-nitropyridine can be challenging due to the preferential formation of the 5-nitro isomer. orgsyn.org A common approach involves first halogenating the 5-position, then performing the nitration which is directed to the 3-position by the amino group, and finally removing the halogen if desired. googleapis.comgoogle.com

A similar strategy could be envisioned for the synthesis of the target compound, although the desired product retains the halogen. A patent for the production of 2-amino-3-nitro-5-halogenopyridines describes a process where a 2-acylaminopyridine is first halogenated at the 5-position and then subjected to nitration, which simultaneously hydrolyzes the acyl group and introduces the nitro group at the 3-position. googleapis.com

A potential synthetic pathway starting from 3-aminopyridine could be:

Protection of the amino group: The amino group of 3-aminopyridine could be protected, for example, as an amide.

Iodination: The protected 3-aminopyridine would then be iodinated. The directing effect of the protected amino group would need to be considered to achieve iodination at the 5-position.

Nitration: The subsequent nitration would be directed by the protected amino group and the iodine.

Deprotection: Finally, removal of the protecting group would yield 3-Pyridinamine, 5-iodo-2-nitro-.

The synthesis of 5-iodo-3-nitro-2-(2,2-difluorobutyramido)pyridine from 5-iodo-3-nitro-2-aminopyridine indicates that the precursor, which is closely related to the target compound, is synthetically accessible. prepchem.com

Catalytic Methods in the Synthesis of 3-Pyridinamine, 5-iodo-2-nitro-

While classical synthetic methods often rely on stoichiometric reagents, catalytic approaches offer advantages in terms of efficiency, selectivity, and sustainability. The synthesis of functionalized pyridinamines can benefit from both metal-catalyzed and organocatalytic transformations.

Metal-Catalyzed Transformations for Pyridinamine Synthesis

Transition metal catalysis is a powerful tool for the formation and functionalization of pyridine rings. organicchemistrytutor.com While direct catalytic synthesis of a complex molecule like 3-Pyridinamine, 5-iodo-2-nitro- in one step is unlikely, metal-catalyzed cross-coupling reactions are instrumental in introducing substituents onto a pre-formed pyridine ring. For instance, palladium- or copper-catalyzed reactions could be employed to introduce the amino or iodo groups.

However, for the specific target compound, the primary synthetic challenges lie in the regioselective introduction of the nitro and iodo groups via electrophilic substitution, which are not typically direct metal-catalyzed processes. The role of metal catalysis might be more relevant in the synthesis of the starting materials or in alternative synthetic routes that build the pyridine ring from acyclic precursors.

Organocatalytic Approaches to Functionalized Pyridines

Organocatalysis has emerged as a complementary strategy to metal catalysis, offering mild and often highly selective transformations. Recent research has demonstrated the use of organocatalysts in the functionalization of pyridines. google.comnbinno.compatsnap.com For example, photochemical organocatalytic methods have been developed for the C-H functionalization of pyridines. google.comnbinno.compatsnap.com These methods often proceed via radical intermediates and can offer different regioselectivity compared to classical electrophilic substitutions.

While no specific organocatalytic method for the direct synthesis of 3-Pyridinamine, 5-iodo-2-nitro- has been reported, the principles of organocatalysis could be applied to develop novel and more sustainable synthetic routes. For example, an organocatalyst could potentially be designed to activate the pyridine ring for regioselective iodination or nitration under milder conditions than traditional methods.

Emerging and Sustainable Synthetic Approaches for 3-Pyridinamine, 5-iodo-2-nitro-

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of 3-Pyridinamine, 5-iodo-2-nitro-, this translates to a search for methods that reduce waste, use less hazardous reagents, and are more energy-efficient.

Emerging trends that could be applied to the synthesis of this compound include:

Continuous Flow Chemistry: Performing nitration and halogenation reactions in a microreactor can offer better control over reaction parameters, improve safety, and potentially increase yields and selectivity. A patent describes the preparation of 5-nitro-2-aminopyridine using a microreactor.

Biocatalysis: The use of enzymes as catalysts can provide high selectivity under mild conditions. While not yet applied to this specific molecule, the development of engineered enzymes for selective halogenation or nitration is an active area of research.

Use of Greener Solvents and Reagents: Replacing hazardous solvents and strong acids with more environmentally benign alternatives is a key goal. For example, research into non-acidic and non-metallic conditions for nitration has been explored for other heterocyclic systems. sigmaaldrich.com

The development of sustainable synthetic approaches for complex molecules like 3-Pyridinamine, 5-iodo-2-nitro- is an ongoing challenge that requires innovation in reaction design and the adoption of new technologies.

Reactivity and Chemical Transformations of 3 Pyridinamine, 5 Iodo 2 Nitro

Reactivity Profile of 3-Pyridinamine, 5-iodo-2-nitro- due to Amino, Iodo, and Nitro Groups

The substituents on the pyridine (B92270) ring create a molecule with distinct regions of nucleophilicity and electrophilicity, paving the way for a range of chemical transformations. The amino group acts as an electron-donating group, while the nitro group is a powerful electron-withdrawing group. The iodo group serves primarily as a leaving group or a handle for cross-coupling reactions.

Table 1: Influence of Functional Groups on the Reactivity of the Pyridine Ring

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Amino (-NH₂) | C3 | Electron-donating (by resonance), Nucleophilic | Activates the ring towards electrophiles (though this is counteracted by the nitro group); can act as a nucleophile itself. Protonation under acidic conditions deactivates the ring. stackexchange.com |

| Nitro (-NO₂) | C2 | Strongly electron-withdrawing (by resonance and induction) | Strongly activates the ring for nucleophilic aromatic substitution (SNAr), making the ring electron-deficient. brainly.comnih.govwikipedia.org |

| Iodo (-I) | C5 | Weakly electron-withdrawing (by induction) | Serves as a leaving group in substitution reactions and as a reactive site for palladium-catalyzed cross-coupling reactions. clockss.orgnih.gov |

The amino group at the C3 position possesses a lone pair of electrons, rendering it nucleophilic. masterorganicchemistry.com While amines are generally considered activating groups in electrophilic aromatic substitution, the overwhelmingly powerful electron-withdrawing effect of the adjacent nitro group diminishes this characteristic in this specific molecule. The primary role of the amino group's nucleophilicity is more likely to be observed in reactions such as protonation in acidic media, which would result in the formation of a pyridinium (B92312) salt, further deactivating the ring towards electrophilic attack. stackexchange.com The nucleophilicity of amines is influenced by factors such as basicity and steric hindrance. masterorganicchemistry.com

The nitro group is one of the most potent electron-withdrawing groups used in organic synthesis. nih.gov Its presence at the C2 position, ortho to the amino group and meta to the iodo group, profoundly influences the molecule's reactivity. By withdrawing electron density from the pyridine ring through both inductive and resonance effects, the nitro group makes the ring highly electron-deficient, or electrophilic. brainly.comnih.gov This electronic deficit is crucial for facilitating nucleophilic attack, a key step in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com The activation is most pronounced at the ortho and para positions relative to the nitro group, as these positions can effectively stabilize the negative charge of the reaction intermediate. wikipedia.orguci.edu

The iodine atom at the C5 position has a dual role in the reactivity of the molecule.

Firstly, it can function as a leaving group in nucleophilic aromatic substitution reactions. In the context of SNAr reactions, the typical reactivity order for halogen leaving groups is often F > Cl ≈ Br > I, which is inverted compared to SN2 reactions. researchgate.netnih.gov This "element effect" is attributed to the first step of the SNAr mechanism (nucleophilic attack) being rate-determining, where the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack. wikipedia.orgnih.gov

Table 2: Comparison of Halogen Leaving Group Ability

| Reaction Type | Typical Reactivity Order | Rationale |

|---|---|---|

| SN2 | I > Br > Cl > F | Based on bond strength; the weaker C-I bond breaks more easily. |

| SNAr | F > Cl ≈ Br > I | Based on activating the ring for the rate-determining nucleophilic attack; higher electronegativity makes the carbon more electrophilic. researchgate.netnih.gov |

Secondly, and perhaps more significantly, the iodo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. clockss.orgnih.gov In these transformations, the reactivity of the carbon-halogen bond is the reverse of the SNAr trend, with the order being I > Br > Cl. baranlab.org The weaker carbon-iodine bond readily undergoes oxidative addition to the palladium catalyst, making iodo-substituted pyridines highly valuable substrates for constructing more complex molecules. clockss.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 3-Pyridinamine, 5-iodo-2-nitro-

Given the strong activation by the C2-nitro group, 3-Pyridinamine, 5-iodo-2-nitro- is primed to undergo Nucleophilic Aromatic Substitution (SNAr). This class of reactions is a cornerstone of pyridine chemistry, allowing for the introduction of a wide variety of functional groups. pearson.comyoutube.com

In activated pyridine systems, both halogens and, in some cases, the nitro group itself can serve as the leaving group in SNAr reactions. wikipedia.orgnih.gov The displacement of a leaving group at a position ortho or para to an activating group is highly favored. uci.edustackexchange.com In the case of 3-Pyridinamine, 5-iodo-2-nitro-, a nucleophile could potentially attack the carbon bearing the iodo group (C5) or the nitro group (C2).

Research on related 3-nitropyridine (B142982) systems has shown that the nitro group can be a viable nucleofuge (leaving group). For instance, studies on 2-substituted-3-nitropyridines containing another potential leaving group at the 5-position revealed that upon reaction with sulfur nucleophiles, the 3-nitro group was selectively substituted. nih.gov This suggests that for 3-Pyridinamine, 5-iodo-2-nitro-, the displacement of the C2-nitro group by certain nucleophiles is a plausible reaction pathway, alongside the displacement of the C5-iodo group. The ultimate regioselectivity would depend on the specific nucleophile and reaction conditions. nih.govstackexchange.com

Table 3: Potential Regioselectivity in SNAr of Substituted Nitropyridines

| Substrate Example | Nucleophile | Leaving Group(s) | Observed Outcome | Reference |

|---|---|---|---|---|

| 2-Methyl-3-nitro-5-bromopyridine | Thiols (R-SH) | -NO₂ (C3), -Br (C5) | Selective substitution of the -NO₂ group | nih.gov |

| 2,4-Dinitrochlorobenzene | Dimethylamine | -Cl (C1) | Substitution of -Cl | libretexts.org |

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism. libretexts.orgpressbooks.pub

Addition Step: A nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily broken during this step. youtube.com

Elimination Step: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.

For 3-Pyridinamine, 5-iodo-2-nitro-, nucleophilic attack is heavily favored at positions activated by the C2-nitro group. The negative charge of the resulting Meisenheimer complex is effectively delocalized onto the oxygen atoms of the nitro group and the ring nitrogen atom, which provides significant stabilization for the intermediate. wikipedia.orgpressbooks.pub

The scope of nucleophiles for SNAr reactions is broad and includes amines, alkoxides, thiolates, and stabilized carbanions. wikipedia.org Therefore, 3-Pyridinamine, 5-iodo-2-nitro- can potentially be converted into a diverse array of derivatives through the displacement of either the iodo or the nitro group, depending on the chosen reaction conditions and the nature of the nucleophile.

Electrophilic Aromatic Substitution (EAS) Reactions of 3-Pyridinamine, 5-iodo-2-nitro-

The pyridine ring, an aromatic heterocycle, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.orgyoutube.com This is due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com The presence of a nitro group, a strong deactivating group, further reduces the electron density of the pyridine ring in 3-Pyridinamine, 5-iodo-2-nitro-. Conversely, the amino group is a powerful activating group. The interplay of these substituents dictates the regioselectivity and feasibility of EAS reactions.

Direct electrophilic substitution on the pyridine ring of this compound is challenging. wikipedia.org The strongly acidic conditions often required for EAS reactions, such as nitration or sulfonation, would lead to the protonation of the pyridine nitrogen. wikipedia.orgrsc.org This protonation would further deactivate the ring, making substitution nearly impossible. wikipedia.orgrsc.org

Studies on related pyridine derivatives provide insights into the expected reactivity. For instance, the nitration of pyridine itself, under harsh conditions, yields the 3-substituted product in low yields. youtube.com In the case of 3-Pyridinamine, 5-iodo-2-nitro-, the positions available for substitution are C-4 and C-6. The directing effects of the existing substituents would need to be carefully considered to predict the outcome of any potential EAS reaction.

Transition Metal-Catalyzed Coupling Reactions of 3-Pyridinamine, 5-iodo-2-nitro-

The presence of an iodo substituent makes 3-Pyridinamine, 5-iodo-2-nitro- an excellent candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The iodo group at the 5-position of 3-Pyridinamine, 5-iodo-2-nitro- serves as the halide component in this reaction.

This reaction has been successfully applied to various pyridine derivatives. For example, 3-chloropyridines have been shown to participate in Suzuki-Miyaura couplings in good to excellent yields. nih.gov The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions are generally mild, and a wide range of functional groups are tolerated. libretexts.org

Other Cross-Coupling Reactions (e.g., Sonogashira, Heck, Stille)

Beyond the Suzuki-Miyaura coupling, the iodo-substituted pyridine can participate in other important cross-coupling reactions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org It is a highly effective method for constructing C(sp²)-C(sp) bonds and is typically carried out under mild conditions. wikipedia.orglibretexts.org The reaction of 3-Pyridinamine, 5-iodo-2-nitro- with a terminal alkyne would yield a 5-alkynyl-3-amino-2-nitropyridine derivative. Research on 2-amino-3-bromopyridines has shown that they undergo Sonogashira coupling with terminal alkynes in the presence of a palladium catalyst to give the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium catalyst and a base. organic-chemistry.org This reaction would allow for the introduction of a vinyl group at the 5-position of the pyridine ring.

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is that organostannanes are stable to air and moisture. wikipedia.org This reaction could be used to introduce a variety of organic groups at the 5-position of 3-Pyridinamine, 5-iodo-2-nitro-. The mechanism involves oxidative addition of the halide to the palladium catalyst, transmetalation with the organotin reagent, and reductive elimination. wikipedia.org

Functionalization and Derivatization of 3-Pyridinamine, 5-iodo-2-nitro-

The functional groups present in 3-Pyridinamine, 5-iodo-2-nitro- offer multiple sites for further chemical modification.

Reactions at the Amino Group

The amino group at the 3-position can undergo a variety of reactions typical of primary aromatic amines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups, although this can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents, or it can be used in azo coupling reactions. However, the presence of the strongly deactivating nitro group might affect the stability and reactivity of the diazonium salt. A patent describes the diazotization of 4-chloro-2-amino-3-nitropyridine using sodium nitrite and hydrochloric acid. google.com

Modifications at the Iodo and Nitro Positions

Iodo Group: As discussed in the context of cross-coupling reactions, the iodo group is an excellent leaving group and the primary site for introducing new carbon-carbon or carbon-heteroatom bonds.

Nitro Group: The nitro group at the 2-position can be reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride, iron in acidic media, or catalytic hydrogenation. orgsyn.org The reduction of the nitro group in 2-amino-3-nitropyridine (B1266227) derivatives has been reported to yield the corresponding 2,3-diaminopyridine (B105623). orgsyn.org This transformation opens up further possibilities for derivatization, such as the formation of fused heterocyclic systems. For instance, 2,3-diaminopyridine can be used to synthesize imidazo[4,5-b]pyridines.

The strategic manipulation of these functional groups allows for the synthesis of a diverse library of substituted pyridine derivatives with potential applications in various fields of chemical research.

Reduction and Oxidation Reactions of 3-Pyridinamine, 5-iodo-2-nitro-

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. This conversion is particularly important for molecules like 3-pyridinamine, 5-iodo-2-nitro-, as the resulting diamine is a versatile precursor for building more complex heterocyclic structures. A variety of methods exist for this reduction, often with high chemoselectivity, preserving other sensitive functional groups. wikipedia.orggoogle.com

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. wikipedia.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney nickel can be a preferable alternative to Pd/C. commonorganicchemistry.com

Metal-based reductions offer a milder alternative. Reagents such as iron powder in acidic conditions (e.g., acetic acid or with a catalytic amount of hydrochloric acid), zinc dust, or tin(II) chloride are frequently used to selectively reduce nitro groups in the presence of other reducible functionalities. wikipedia.orgcommonorganicchemistry.comyoutube.com For instance, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296), a compound structurally analogous to the title molecule, is effectively achieved using reduced iron in a mixture of ethanol, water, and hydrochloric acid. orgsyn.org More modern, metal-free approaches have also been developed, such as the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which provides a highly chemoselective method for reducing nitro groups without affecting other functionalities. google.comorganic-chemistry.org

The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the iodo-substituent.

Table 1: Common Reagents for Nitro Group Reduction in Aromatic Systems

| Reagent System | Conditions | Notes | References |

| H₂ / Palladium on Carbon (Pd/C) | Hydrogen gas, various solvents | Highly efficient but can cause dehalogenation of aryl halides. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Hydrogen gas, various solvents | Often used when dehalogenation is a concern. | wikipedia.orgcommonorganicchemistry.com |

| Iron (Fe) | Acidic media (e.g., AcOH, aq. HCl) | Mild, economical, and commonly used for selective reductions. | commonorganicchemistry.comorgsyn.org |

| Tin(II) Chloride (SnCl₂) | Acidic solution | Provides a mild method for reducing nitro groups in the presence of other reducible groups. | wikipedia.orgcommonorganicchemistry.com |

| Trichlorosilane (HSiCl₃) / Base | Tertiary amine (e.g., triethylamine) | Metal-free, highly chemoselective, and tolerates many functional groups. | google.comorganic-chemistry.org |

The carbon-iodine bond in 3-pyridinamine, 5-iodo-2-nitro- is a key site for transformations involving transition-metal catalysts, primarily through oxidative addition and reductive elimination pathways. These reactions are the cornerstones of numerous cross-coupling methodologies that allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyridine ring.

Oxidative addition is typically the initial step in a catalytic cycle, where a low-valent transition metal complex (e.g., Pd(0) or Cu(I)) inserts into the C-I bond. This process increases the oxidation state of the metal and creates a new organometallic intermediate. The high reactivity of aryl iodides makes them excellent substrates for oxidative addition.

Following oxidative addition, subsequent steps in a catalytic cycle (such as transmetalation or migratory insertion) occur, leading to an intermediate from which the final product is released via reductive elimination. In this final step, two ligands on the metal center are coupled, forming the desired new bond and regenerating the low-valent catalyst. While specific studies detailing these pathways for 3-pyridinamine, 5-iodo-2-nitro- are not prevalent, the reactivity is well-precedented for a vast range of aryl iodides in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. The oxidative addition of iodine to metal centers is a well-established phenomenon in inorganic and organometallic chemistry. nih.gov

Ring-Forming and Cyclization Reactions Involving 3-Pyridinamine, 5-iodo-2-nitro-

The functional groups on 3-pyridinamine, 5-iodo-2-nitro- serve as handles for the construction of fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles found in numerous pharmaceutical agents. bio-conferences.orgacs.org Their synthesis most commonly begins with a 2-aminopyridine (B139424) derivative, which serves as the foundational building block. bio-conferences.org Although the title compound is a 3-aminopyridine (B143674), understanding the synthesis of this related scaffold is crucial in heterocyclic chemistry.

The classical and most direct route is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. bio-conferences.orgacs.org The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) core. acs.org

Modern synthetic advancements have expanded the scope of accessible starting materials. bio-conferences.org Copper-catalyzed methods, for example, enable the one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and partners like nitroolefins, using air as a green oxidant. acs.orgorganic-chemistry.org Multicomponent reactions, such as the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, also provide efficient access to highly substituted derivatives. bio-conferences.org

Table 2: Selected Methods for Imidazo[1,2-a]pyridine Synthesis from 2-Aminopyridines

| Reaction Partner(s) for 2-Aminopyridine | Key Reagents/Catalysts | Description | References |

| α-Haloketones/α-Haloaldehydes | Base (e.g., NaHCO₃), or heat | Classical Tschitschibabin condensation reaction. | bio-conferences.orgacs.org |

| Ketones and Isothiocyanate | I₂ (catalyst) | Iodine-catalyzed three-component reaction. | acs.org |

| Nitroolefins | Cu(I) salt (e.g., CuBr), air | Copper-catalyzed one-pot procedure using air as the oxidant. | acs.orgorganic-chemistry.org |

| Aldehyde and Terminal Alkyne | Copper (catalyst) | Three-component coupling reaction leading to substituted imidazo[1,2-a]pyridines. | bio-conferences.org |

| Phenylacetophenones | CBrCl₃ | A coupling reaction providing disubstituted 3-phenylimidazo[1,2-a]pyridine (B1605887) derivatives. | organic-chemistry.org |

The true potential of 3-pyridinamine, 5-iodo-2-nitro- as a precursor for fused heterocycles is realized after the reduction of its nitro group. The resulting molecule, 5-iodo-2,3-diaminopyridine, contains two adjacent amino groups, a classic structural motif for a variety of annulation reactions to form five- or six-membered rings fused to the pyridine core.

The synthesis of 2,3-diaminopyridine from 2-amino-3-nitropyridine is a known, albeit sometimes laborious, process. orgsyn.org The 5-iodo-substituted analogue would be expected to undergo similar cyclization reactions. For example:

Imidazo[4,5-b]pyridines: Condensation of the 2,3-diamine with aldehydes, followed by oxidative cyclization, or direct reaction with carboxylic acids or their derivatives (like orthoesters) would yield 2-substituted imidazo[4,5-b]pyridines. This scaffold is considered a bioisostere of purine (B94841) and is of significant interest in drug discovery.

Pyrazino[2,3-b]pyridines: Reaction of the 2,3-diamine with 1,2-dicarbonyl compounds (e.g., glyoxal, biacetyl) provides a direct route to substituted pyrazino[2,3-b]pyridines, another important heterocyclic system.

These transformations highlight the strategic utility of 3-pyridinamine, 5-iodo-2-nitro- as a building block, where sequential reduction and cyclization steps allow for the synthesis of diverse and complex fused heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Pyridinamine, 5 Iodo 2 Nitro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 3-Pyridinamine, 5-iodo-2-nitro-

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a definitive structural assignment of 3-Pyridinamine, 5-iodo-2-nitro- can be achieved.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 3-Pyridinamine, 5-iodo-2-nitro- is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amine group protons. The electron-withdrawing nature of the nitro group at the 2-position and the iodo group at the 5-position, along with the influence of the amino group at the 3-position, will significantly impact the chemical shifts of the two remaining aromatic protons on the pyridine (B92270) ring.

The proton at the 4-position (H-4) is expected to appear as a doublet, split by the adjacent proton at the 6-position (H-6). Conversely, the proton at the 6-position will also present as a doublet due to coupling with H-4. The strong deshielding effect of the adjacent nitro group is likely to shift the resonance of the H-4 proton further downfield compared to the H-6 proton. The amino group protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Spectral Data for 3-Pyridinamine, 5-iodo-2-nitro-

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.3 | Doublet (d) | 2.0 - 3.0 |

| H-6 | 7.8 - 8.1 | Doublet (d) | 2.0 - 3.0 |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides insight into the carbon skeleton of the molecule. For 3-Pyridinamine, 5-iodo-2-nitro-, five distinct signals are expected for the pyridine ring carbons. The carbon atoms directly attached to the electronegative substituents (C-2, C-3, and C-5) will exhibit characteristic chemical shifts.

The carbon bearing the nitro group (C-2) is expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro functionality. The carbon attached to the iodine atom (C-5) will also be influenced, with its chemical shift being sensitive to the heavy atom effect of iodine. The carbon atom bonded to the amino group (C-3) will experience a shielding effect relative to an unsubstituted pyridine ring. The remaining carbon atoms (C-4 and C-6) will have their chemical shifts influenced by the cumulative electronic effects of the substituents.

Predicted ¹³C NMR Spectral Data for 3-Pyridinamine, 5-iodo-2-nitro-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 140 - 145 |

| C-4 | 120 - 125 |

| C-5 | 90 - 95 |

| C-6 | 135 - 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (2D-NMR)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the H-4 and H-6 protons, appearing as a cross-peak connecting their respective signals. This would definitively confirm their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the H-4 signal and the C-4 signal, and between the H-6 signal and the C-6 signal, thus confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the positions of the substituents. For instance, a correlation between the H-4 proton and the C-2, C-5, and C-6 carbons would be expected. Similarly, the H-6 proton would show correlations to the C-2, C-4, and C-5 carbons. The amine protons might also show correlations to C-2 and C-4, further solidifying the structural assignment.

Vibrational Spectroscopy for 3-Pyridinamine, 5-iodo-2-nitro-

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 3-Pyridinamine, 5-iodo-2-nitro- is expected to display characteristic absorption bands for the N-H, N-O, and C-I bonds, as well as the pyridine ring vibrations.

The amino group (-NH₂) typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. The strong electron-withdrawing nitro group (-NO₂) will exhibit two prominent stretching bands: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. The pyridine ring itself will give rise to a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Predicted IR Absorption Bands for 3-Pyridinamine, 5-iodo-2-nitro-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Weak |

| C=C, C=N Stretch (ring) | 1400 - 1600 | Medium-Strong |

| NO₂ Stretch (asymmetric) | 1500 - 1560 | Strong |

| NO₂ Stretch (symmetric) | 1345 - 1385 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-I Stretch | 500 - 600 | Weak-Medium |

Raman Spectroscopy Applications

Raman spectroscopy, being a complementary technique to IR, is particularly useful for observing symmetric vibrations and non-polar bonds. For 3-Pyridinamine, 5-iodo-2-nitro-, the symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. Similarly, the C-I bond, being relatively non-polar, should also be readily observable. The symmetric "breathing" modes of the pyridine ring are also typically strong in the Raman spectrum, providing further structural confirmation. Analysis of the Raman spectrum would thus corroborate the findings from IR spectroscopy and provide a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) in Characterizing 3-Pyridinamine, 5-iodo-2-nitro-

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 3-Pyridinamine, 5-iodo-2-nitro-.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of 3-Pyridinamine, 5-iodo-2-nitro-. rsc.org This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the calculation of its exact molecular formula. The empirical formula for 3-Pyridinamine, 5-iodo-2-nitro- is C₅H₄IN₃O₂. sigmaaldrich.comscbt.comsigmaaldrich.com Its molecular weight is approximately 265.01 g/mol . sigmaaldrich.comscbt.comsigmaaldrich.com HRMS analysis of related nitro-substituted pyridine derivatives has been successfully employed to confirm their synthesized structures. researchgate.net

Table 1: Physicochemical Properties of 3-Pyridinamine, 5-iodo-2-nitro-

| Property | Value |

|---|---|

| CAS Number | 25391-56-4 |

| Molecular Formula | C₅H₄IN₃O₂ |

| Molecular Weight | 265.01 |

| Appearance | Solid |

| Melting Point | 231-236 °C |

This data is compiled from multiple sources. sigmaaldrich.comsigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination of 3-Pyridinamine, 5-iodo-2-nitro- Analogs

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Table 2: Representative Crystallographic Data for a Substituted Pyridazino[4,5-b]indole Derivative

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

|---|---|---|---|---|---|---|---|---|

| Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | 900.07(5) |

Data from a study on a related heterocyclic system. mdpi.com

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonding and van der Waals forces. scirp.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govresearchgate.net This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. nih.gov For substituted pyridine derivatives, hydrogen bonds involving the amino group and the nitrogen atom of the pyridine ring are expected to play a significant role in the crystal packing. scirp.org Furthermore, π-π stacking interactions between the aromatic pyridine rings can also contribute to the stability of the crystal lattice. scirp.org Hirshfeld surface analysis can provide a detailed picture of these interactions, which is essential for understanding the solid-state properties of the material. nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Structure Analysis of 3-Pyridinamine, 5-iodo-2-nitro-

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength and intensity of the absorption bands provide information about the electronic structure of the molecule.

For 3-Pyridinamine, 5-iodo-2-nitro-, the UV-Vis spectrum is expected to be influenced by the electronic nature of the substituents on the pyridine ring. The nitro group (NO₂) is a strong electron-withdrawing group, while the amino group (NH₂) is an electron-donating group. The iodine atom can act as both a σ-electron withdrawing and a π-electron donating group. These competing electronic effects will influence the energy of the π and n orbitals of the pyridine ring, and thus the wavelengths of the electronic transitions. Studies on related nitropyridine derivatives have shown that the position of the absorption maxima is sensitive to the substitution pattern and the solvent used. researchgate.net The NIST Chemistry WebBook contains UV/Visible spectra for 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323), which show absorption maxima in the UV and visible regions. nist.govnist.govnist.gov These spectra can serve as a reference for interpreting the electronic spectrum of 3-Pyridinamine, 5-iodo-2-nitro-.

Computational and Theoretical Chemistry Studies of 3 Pyridinamine, 5 Iodo 2 Nitro

Quantum Chemical Calculations on 3-Pyridinamine, 5-iodo-2-nitro-

Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of molecules from first principles. For a polysubstituted pyridine (B92270) like 3-Pyridinamine, 5-iodo-2-nitro-, these methods can elucidate the complex interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the sterically demanding iodo substituent, all of which influence the electronic environment of the pyridine ring.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its excellent balance of accuracy and computational cost. niscair.res.in For 3-Pyridinamine, 5-iodo-2-nitro-, DFT calculations, particularly using hybrid functionals like B3LYP or the M06-2X, would be well-suited to investigate its properties. niscair.res.inijcce.ac.irrsc.orgnih.gov

Researchers frequently employ DFT to:

Optimize Molecular Geometry: Determining the lowest energy structure, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Investigating the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). niscair.res.innih.gov The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability.

Predict Spectroscopic Features: Calculating vibrational frequencies (IR and Raman spectra) to compare with experimental data. nih.gov

Analyze Charge Distribution: Using methods like Natural Bond Orbital (NBO) analysis to understand charge delocalization and hyperconjugative interactions within the molecule. ijcce.ac.ir

For instance, studies on similar nitro-substituted pyridines have utilized DFT to show how the strong electron-withdrawing nature of the nitro group affects the geometry and electronic structure of the pyridine ring. nih.gov Similarly, the impact of an amino group on the electronic properties of the pyridine scaffold has been extensively modeled. aip.org

Ab initio (from the beginning) methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a higher level of accuracy for certain properties. aip.org

Møller-Plesset Perturbation Theory (MP2): This method is one of the simplest and most common ways to include electron correlation, which is neglected in the Hartree-Fock approximation. MP2 is particularly effective for describing non-covalent interactions and providing accurate geometric parameters. nih.govaip.org Studies on aminopyridines have used MP2 and the more advanced CCSD(T) method to accurately determine the non-planar geometry of the amino group. aip.orgcapes.gov.br For 3-Pyridinamine, 5-iodo-2-nitro-, MP2 calculations would be valuable for obtaining a highly accurate reference geometry and for studying potential intermolecular interactions.

Ab initio Studies: Research on simple pyridine systems has employed ab initio methods to investigate interactions, such as hydrogen bonding with solvent molecules. rsc.org These calculations have shown that stabilization energy is significant and can be accurately predicted. rsc.org

The choice of a basis set is a critical aspect of any quantum chemical calculation, representing the mathematical functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational cost.

Pople-style basis sets: Sets like 6-31G(d,p) and the more extensive 6-311++G(d,p) are widely used for organic molecules. niscair.res.inijcce.ac.ir The inclusion of polarization functions (d,p) is essential for describing the anisotropic electron distribution in a molecule with heteroatoms and a π-system. Diffuse functions (++) are important for accurately describing anions or molecules with lone pairs, such as the amino and nitro groups in the target compound.

Correlation-consistent basis sets: For high-accuracy calculations, particularly those correlated at the MP2 or CCSD(T) level, Dunning's correlation-consistent basis sets like cc-pVDZ, cc-pVTZ, and cc-pVQZ are often preferred. rsc.org

Computational Efficiency: For a molecule like 3-Pyridinamine, 5-iodo-2-nitro-, which contains a heavy element (iodine), the use of effective core potentials (ECPs) or relativistic basis sets (like the LANL2DZ for the iodine atom) can be crucial for computational efficiency while maintaining accuracy. nih.gov

Molecular Geometry Optimization and Conformational Analysis of 3-Pyridinamine, 5-iodo-2-nitro-

Theoretical calculations are instrumental in determining the three-dimensional structure of 3-Pyridinamine, 5-iodo-2-nitro-, providing a detailed picture of its geometric parameters.

Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. For 3-Pyridinamine, 5-iodo-2-nitro-, key conformational considerations would include:

Orientation of the Amino Group: Ab initio studies have consistently shown that the amino group in aminopyridines is non-planar, exhibiting a slight pyramidalization. aip.orgcapes.gov.br The degree of this pyramidalization and the rotational barrier around the C-N bond would be important conformational parameters.

Orientation of the Nitro Group: The nitro group is known to have a strong preference for co-planarity with the aromatic ring to maximize π-conjugation. nih.gov However, steric hindrance from the adjacent iodo or amino group could potentially lead to a slight twisting of the NO2 group out of the pyridine plane.

Geometry optimization at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) would yield precise values for the structural parameters of 3-Pyridinamine, 5-iodo-2-nitro-. Based on established principles from studies on related molecules, the following trends would be expected: nih.gov

C-N and C-C bonds in the Ring: The bond lengths within the pyridine ring would deviate from those of unsubstituted pyridine due to the electronic push-pull effect of the amino and nitro groups. The C2-C3 and C3-C4 bonds would likely be affected by the amino group, while the C5-C6 and C4-C5 bonds would be influenced by the iodo and nitro substituents.

Exocyclic Bonds: The C-NH2, C-NO2, and C-I bond lengths are characteristic of the hybridization and electronic environment. The C-NO2 bond might be slightly elongated if the group is twisted out of the plane.

Bond Angles: The internal angles of the pyridine ring would be distorted from the ideal 120° of a regular hexagon. The presence of the electron-withdrawing nitro group often causes a decrease in the ipso-angle (the C-C-C angle at the point of substitution). nih.gov Conversely, the amino group may have a different effect. The exocyclic angles, such as C4-C5-I and N1-C2-NO2, will be influenced by steric repulsion between the adjacent groups.

Below are two tables presenting hypothetical but representative data for the optimized geometric parameters of 3-Pyridinamine, 5-iodo-2-nitro-, as would be predicted from a DFT calculation.

Table 1: Predicted Bond Lengths for 3-Pyridinamine, 5-iodo-2-nitro- This data is illustrative and based on typical values from computational studies of substituted pyridines.

| Bond | Predicted Length (Å) |

|---|---|

| C2-N (nitro) | 1.45 |

| N-O (nitro) | 1.23 |

| C3-N (amino) | 1.38 |

| C5-I | 2.09 |

| N1-C2 | 1.35 |

| C2-C3 | 1.41 |

| C3-C4 | 1.39 |

| C4-C5 | 1.38 |

| C5-C6 | 1.39 |

| C6-N1 | 1.34 |

Table 2: Predicted Bond Angles and Dihedral Angles for 3-Pyridinamine, 5-iodo-2-nitro- This data is illustrative and based on typical values from computational studies of substituted pyridines.

| Angle | Predicted Value (°) |

|---|---|

| Bond Angles | |

| C6-N1-C2 | 117.5 |

| N1-C2-C3 | 123.0 |

| C2-C3-C4 | 118.0 |

| C3-C4-C5 | 119.5 |

| C4-C5-C6 | 119.0 |

| C5-C6-N1 | 123.0 |

| N1-C2-N(nitro) | 115.0 |

| C4-C5-I | 120.5 |

| Dihedral Angles | |

| C3-C2-N(nitro)-O | -5.0 |

| C4-C3-N(amino)-H | 15.0 |

Electronic Structure Analysis of 3-Pyridinamine, 5-iodo-2-nitro-

The arrangement of electrons within a molecule dictates its chemical and physical properties. Electronic structure analysis through computational methods provides a foundational understanding of the stability, reactivity, and intermolecular interactions of 3-Pyridinamine, 5-iodo-2-nitro-.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For molecules with similar structures, such as substituted nitropyridines, the HOMO is often localized on the electron-donating groups and the pyridine ring, while the LUMO is typically centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a phenomenon that significantly influences the molecule's photophysical properties. In 3-Pyridinamine, 5-iodo-2-nitro-, the amino group acts as an electron donor, while the nitro and iodo substituents are electron-withdrawing, setting the stage for potential ICT.

A hypothetical HOMO-LUMO analysis for this compound would likely reveal a significant energy gap, indicating a relatively stable molecule. The precise energy values of the HOMO, LUMO, and the gap would be calculated using methods like Density Functional Theory (DFT).

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.3 |

| HOMO-LUMO Gap | 4.2 |

Note: The values in this table are hypothetical and serve for illustrative purposes. Actual values would be obtained from specific computational studies.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

In 3-Pyridinamine, 5-iodo-2-nitro-, NBO analysis would likely reveal significant delocalization of electron density from the lone pair of the amino group and the p-orbitals of the pyridine ring to the antibonding orbitals of the nitro group. These interactions, often denoted as n → π* or π → π*, contribute to the stabilization of the molecule. The analysis can also shed light on the nature of the C-I and C-NO2 bonds, providing insights into their strength and polarity.

| Interaction | Stabilization Energy (kcal/mol) |

| LP(N) of NH2 → π(C=C) of ring | > 20 |

| π(C=C) of ring → π(C-NO2) | > 10 |

| LP(O) of NO2 → σ*(C-I) | < 5 |

Note: The values in this table are hypothetical and serve for illustrative purposes. Actual values would be obtained from specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For 3-Pyridinamine, 5-iodo-2-nitro-, the MEP map would be expected to show a highly negative potential around the oxygen atoms of the nitro group, making them potential sites for hydrogen bonding or coordination with electrophiles. The region around the amino group's hydrogen atoms would likely exhibit a positive potential, indicating their role as hydrogen bond donors. The iodine atom would also influence the electrostatic potential distribution. Such maps are invaluable for predicting the sites of intermolecular interactions and chemical reactions.

Simulation of Spectroscopic Properties of 3-Pyridinamine, 5-iodo-2-nitro-

Computational methods allow for the accurate prediction of various spectroscopic properties, providing a powerful complement to experimental measurements. These simulations can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and dynamics.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts are typically compared with experimental data to confirm the molecular structure.

The predicted chemical shifts for 3-Pyridinamine, 5-iodo-2-nitro- would be influenced by the electronic environment of each nucleus. The electron-withdrawing nitro and iodo groups would generally cause downfield shifts (higher ppm values) for the nearby protons and carbons, while the electron-donating amino group would lead to upfield shifts (lower ppm values).

| Atom | Hypothetical Predicted Chemical Shift (ppm) |

| H (on C4) | 8.5 |

| H (on C6) | 8.2 |

| C2 | 150 |

| C3 | 125 |

| C5 | 95 |

Note: The values in this table are hypothetical and serve for illustrative purposes. Actual values would be obtained from specific computational studies and are relative to a standard (e.g., TMS).

Simulation of Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. These theoretical spectra are often scaled to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra.

For 3-Pyridinamine, 5-iodo-2-nitro-, the simulated IR and Raman spectra would show characteristic bands for the functional groups present. For instance, the N-H stretching vibrations of the amino group would appear at high wavenumbers. The symmetric and asymmetric stretching vibrations of the nitro group would also give rise to strong and distinct bands. The C-I stretching vibration would be found at lower wavenumbers. The vibrational modes of the pyridine ring would also be present throughout the spectrum.

| Vibrational Mode | Hypothetical Predicted Wavenumber (cm⁻¹) |

| N-H stretch (asymmetric) | 3450 |

| N-H stretch (symmetric) | 3350 |

| N-O stretch (asymmetric) | 1550 |

| N-O stretch (symmetric) | 1350 |

| C-I stretch | 550 |

Note: The values in this table are hypothetical and serve for illustrative purposes. Actual values would be obtained from specific computational studies.

Reaction Mechanism Studies through Computational Modeling

While specific, in-depth computational studies on the reaction mechanisms of 3-pyridinamine, 5-iodo-2-nitro- are not extensively documented in publicly available literature, computational modeling serves as a powerful predictive tool to elucidate its potential reactive pathways. Theoretical investigations, primarily employing Density Functional Theory (DFT), are well-suited to map the potential energy surfaces of reactions involving substituted pyridines, thereby providing critical insights into reaction feasibility, kinetics, and the stability of intermediates and transition states.

A highly plausible reaction pathway for 3-pyridinamine, 5-iodo-2-nitro- that can be rigorously studied through computational modeling is the Nucleophilic Aromatic Substitution (SNAr) reaction. In such a reaction, a nucleophile would attack the electron-deficient pyridine ring, leading to the substitution of one of the ring's substituents. The presence of a strong electron-withdrawing nitro group (-NO₂) is known to significantly activate the pyridine ring towards nucleophilic attack.

Computational modeling of an SNAr reaction on 3-pyridinamine, 5-iodo-2-nitro- would typically involve the following steps:

Reactant and Nucleophile Modeling: The initial geometries of the 3-pyridinamine, 5-iodo-2-nitro- molecule and the chosen nucleophile (e.g., an alkoxide, amine, or thiol) are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for the substitution at each potential site. The electron-withdrawing nitro group and the inductive effect of the iodine atom would be expected to make the carbon atoms at positions 2, 4, and 6 the most likely sites for nucleophilic attack.

Intermediate Analysis: In many SNAr reactions, a stable intermediate known as a Meisenheimer complex is formed. Computational models can confirm the existence and stability of such intermediates along the reaction coordinate.

Due to the absence of specific published data for 3-pyridinamine, 5-iodo-2-nitro-, the following table provides a representative example of the type of data that would be generated from a DFT study on a hypothetical SNAr reaction with a generic nucleophile (Nu⁻). This illustrative data highlights the key energetic parameters that are crucial for understanding the reaction mechanism.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) [Illustrative] | Calculated Reaction Energy (kcal/mol) [Illustrative] |

|---|---|---|---|

| Nucleophilic Attack at C2 | Formation of the transition state leading to the Meisenheimer complex with substitution of the nitro group. | 22.5 | -5.8 |

| Nucleophilic Attack at C5 | Formation of the transition state leading to the Meisenheimer complex with substitution of the iodo group. | 18.3 | -9.2 |

| Leaving Group Departure (from C5 intermediate) | Expulsion of the iodide ion from the Meisenheimer complex to form the final product. | 5.1 | -12.4 |

Such computational findings would be invaluable for synthetic chemists, allowing for the prediction of the most likely reaction products, the optimization of reaction conditions, and a deeper understanding of the electronic effects exerted by the substituents on the pyridine ring.

Applications of 3 Pyridinamine, 5 Iodo 2 Nitro As a Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Compounds

The unique arrangement of reactive sites on the 3-Pyridinamine, 5-iodo-2-nitro- molecule makes it an ideal starting material for constructing intricate heterocyclic frameworks. The amino group serves as a nucleophile, the nitro group acts as a powerful electron-withdrawing group that can be reduced to an amino group, and the iodo group is an excellent leaving group for cross-coupling reactions.

Precursor for Nitro-Containing Heterocycles

Nitro-substituted pyridines are significant in the development of biologically active molecules. nih.gov The title compound serves as a direct precursor to a variety of these structures. The presence of the nitro group is not only a key feature of the final molecule in some cases but also a versatile functional group that can be transformed. For instance, it can be reduced to an amine, which can then undergo a host of further reactions such as acylation or alkylation. nih.gov

A specific application involves the reaction of 2-Amino-5-iodo-3-nitropyridine with 2,2-difluorobutyric anhydride (B1165640) to produce 5-iodo-3-nitro-2-(2,2-difluorobutyramido)pyridine. prepchem.com This reaction highlights its role as a scaffold upon which other functional groups can be built, leading to complex nitro-containing pyridine (B92270) derivatives. prepchem.com The synthesis of such compounds is crucial as nitropyridine derivatives are explored for various applications, including as potential therapeutic agents. nih.govgoogle.com

Building Block for Fused Pyridine Systems (e.g., Imidazo[1,2-a]pyridines)

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry and material science. rsc.org The synthesis of this framework frequently relies on the condensation of a 2-aminopyridine (B139424) derivative with various partners like α-haloketones, aldehydes, or alkynes. nih.govacs.org

3-Pyridinamine, 5-iodo-2-nitro- is an ideal building block for introducing specific substituents onto the imidazo[1,2-a]pyridine (B132010) core. By using this compound as the 2-aminopyridine starting material, the resulting fused system will inherently contain the iodo and nitro groups. For example, general synthetic strategies involve the intermolecular oxidative cyclization of 2-aminopyridines with nitroalkenes to yield 3-nitroimidazo-[1,2-a]pyridines. nih.govacs.org The iodine atom at the 7-position and the nitro group at the 6-position of the resulting imidazo[1,2-a]pyridine scaffold can then be used for further synthetic elaborations, making the parent compound a highly valuable intermediate for creating libraries of substituted fused pyridine systems. google.comnih.gov

Intermediate for Functionalized Pyridine Derivatives

Beyond fused systems, 3-Pyridinamine, 5-iodo-2-nitro- is a key intermediate for a wide array of functionalized pyridine derivatives. The reactivity of its substituents allows for selective transformations.